2-Bromo-3-(but-3-en-1-yloxy)pyridine
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Overview
Description
2-Bromo-3-(but-3-en-1-yloxy)pyridine is a heterocyclic compound that features a bromine atom and a but-3-en-1-yloxy group attached to a pyridine ring.
Scientific Research Applications
2-Bromo-3-(but-3-en-1-yloxy)pyridine is used in diverse scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various biologically active compounds.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It is a versatile building block for the synthesis of more complex organic molecules.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(but-3-en-1-yloxy)pyridine typically involves the reaction of 2-bromopyridine with but-3-en-1-ol in the presence of a base. One common method involves using potassium carbonate as the base and dimethylformamide (DMF) as the solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(but-3-en-1-yloxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.
Coupling Reactions: Typical reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds formed through the Suzuki-Miyaura coupling.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(but-3-en-1-yloxy)pyridine in chemical reactions involves the activation of the bromine atom, which facilitates nucleophilic substitution or coupling reactions. The pyridine ring can also participate in coordination with metal catalysts, enhancing the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: A simpler analog without the but-3-en-1-yloxy group.
3-Bromopyridine: An isomer with the bromine atom at a different position on the pyridine ring.
Uniqueness
2-Bromo-3-(but-3-en-1-yloxy)pyridine is unique due to the presence of both the bromine atom and the but-3-en-1-yloxy group, which provides additional functionalization options and reactivity compared to simpler bromopyridines .
Properties
IUPAC Name |
2-bromo-3-but-3-enoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-2-3-7-12-8-5-4-6-11-9(8)10/h2,4-6H,1,3,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZNUNBUHLLDHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=C(N=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621568 |
Source
|
Record name | 2-Bromo-3-[(but-3-en-1-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405174-45-0 |
Source
|
Record name | 2-Bromo-3-[(but-3-en-1-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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